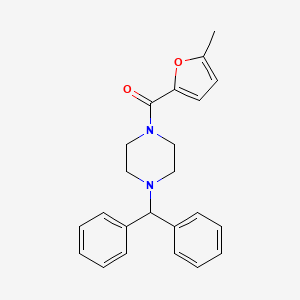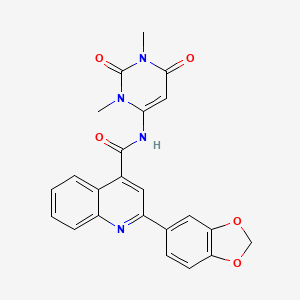![molecular formula C19H20ClF3N2 B3481842 1-[(3-CHLOROPHENYL)METHYL]-4-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZINE](/img/structure/B3481842.png)
1-[(3-CHLOROPHENYL)METHYL]-4-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZINE
Vue d'ensemble
Description
1-[(3-CHLOROPHENYL)METHYL]-4-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZINE is a synthetic compound belonging to the piperazine class of chemicals. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of both chlorophenyl and trifluoromethylphenyl groups attached to the piperazine ring, which imparts unique chemical and biological properties.
Méthodes De Préparation
The synthesis of 1-[(3-CHLOROPHENYL)METHYL]-4-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZINE typically involves the alkylation of 1-[3-(trifluoromethyl)phenyl]piperazine with 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-[(3-CHLOROPHENYL)METHYL]-4-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
1-[(3-CHLOROPHENYL)METHYL]-4-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZINE has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-[(3-CHLOROPHENYL)METHYL]-4-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZINE involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the chlorophenyl and trifluoromethylphenyl groups enhances its binding affinity and selectivity towards these targets. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
1-[(3-CHLOROPHENYL)METHYL]-4-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZINE can be compared with other piperazine derivatives such as:
1-(3-chlorophenyl)piperazine (mCPP): Known for its use in the synthesis of antidepressant drugs.
1-(4-chlorobenzhydryl)piperazine: Used in the development of antihistamine and anti-emetic drugs.
1-benzylpiperazine (BZP): A central nervous system stimulant.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperazine derivatives.
Propriétés
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClF3N2/c20-17-6-3-4-15(12-17)13-24-8-10-25(11-9-24)14-16-5-1-2-7-18(16)19(21,22)23/h1-7,12H,8-11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LONPKDJDTRWTFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)CC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-(3-FLUOROPHENYL)-2-{[5-(PHENOXYMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B3481759.png)
![METHYL 2-{[2-(4-ALLYL-2-METHOXYPHENOXY)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B3481765.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B3481782.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B3481790.png)


![[4-(4-CHLOROPHENYL)PIPERAZINO]{5-[(2-NITROPHENOXY)METHYL]-2-FURYL}METHANONE](/img/structure/B3481810.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-pyridinylmethyl)-2-furamide](/img/structure/B3481811.png)
![2-(1,3-BENZOTHIAZOL-2-YL)-4-[(E)-1-(4-TOLUIDINO)ETHYLIDENE]-5-(TRIFLUOROMETHYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE](/img/structure/B3481818.png)
![2-[4-(2-hydroxyethylamino)phenyl]-N-(1-phenylpropan-2-yl)acetamide](/img/structure/B3481826.png)


![3-({4-[(3,4-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-1H-INDOLE](/img/structure/B3481850.png)
![1-[(4-Chlorophenyl)methyl]-4-[(2,5-dimethoxyphenyl)methyl]piperazine](/img/structure/B3481857.png)
